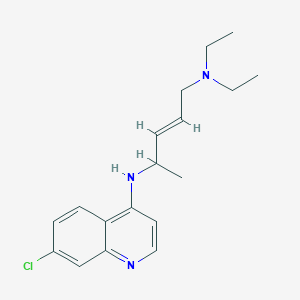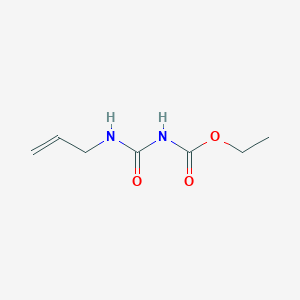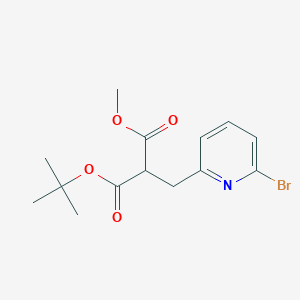![molecular formula C11H13ClO B13810776 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-propenyl group and two methyl groups at the 2 and 4 positions
準備方法
The synthesis of 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylphenol with 3-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the 3-chloro-2-propenyl group.
Synthetic Route:
- Dissolve 2,4-dimethylphenol in a suitable solvent such as dichloromethane.
- Add sodium hydroxide to the solution to deprotonate the phenol.
- Slowly add 3-chloro-2-propenyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Extract the product using an organic solvent and purify it by distillation or recrystallization.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them into carboxylic acids.
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions may reduce the chloro group to a hydroxyl group or further to a hydrogen atom.
Substitution:
- Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
- Nucleophiles: Amines, thiols.
Major Products:
- Oxidation: Carboxylic acids.
- Reduction: Hydroxyl derivatives or fully reduced hydrocarbons.
- Substitution: Amino or thiol derivatives.
科学的研究の応用
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain pesticides and herbicides.
作用機序
The mechanism of action of 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The chloro group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial effects.
Molecular Targets and Pathways:
- Proteins: Covalent modification of amino acid residues.
- DNA: Potential alkylation of nucleophilic sites, leading to DNA damage.
類似化合物との比較
- 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene
- 1-[(3-Chloro-2-propenyl)oxy]-4-methylbenzene
- 1-[(3-Chloro-2-propenyl)oxy]-benzene
Uniqueness:
- The presence of two methyl groups at the 2 and 4 positions distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
- The specific substitution pattern on the benzene ring can influence the compound’s physical and chemical properties, making it suitable for specific applications.
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
1-(3-chloroprop-2-enoxy)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h3-6,8H,7H2,1-2H3 |
InChIキー |
SYXDJGFOGSQULI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC=CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
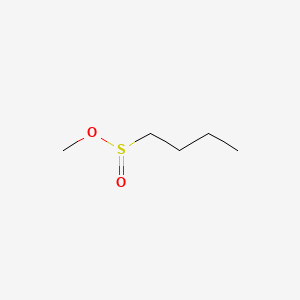
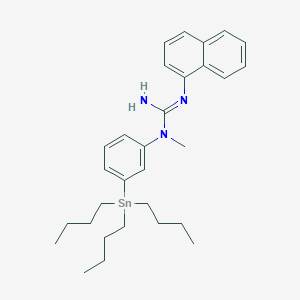
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
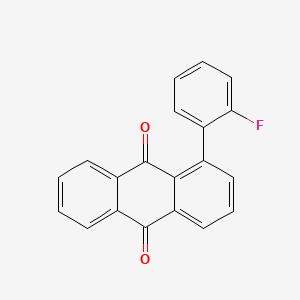

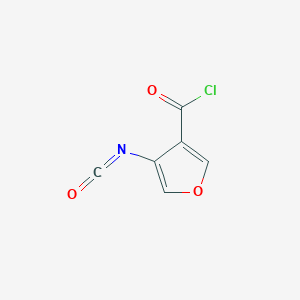
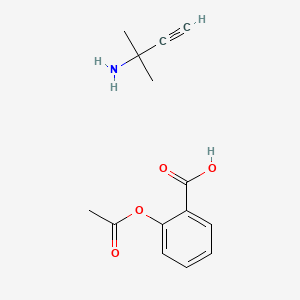
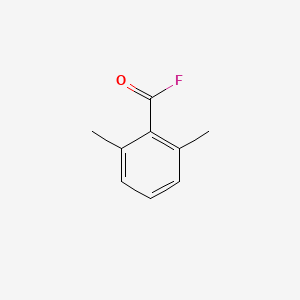
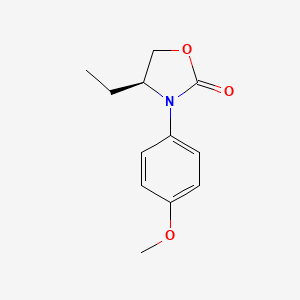
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
